N-(6-methoxypyridin-3-yl)-4-methylbenzamide

Physicochemical profiling Antimycobacterial lead optimization Drug-likeness

TB drug discovery teams often lack matched negative controls for N-pyridinylbenzamide screening, confounding SAR interpretation. This compound resolves that gap: • Validated matched negative control for M. tuberculosis H37Ra whole-cell assays; 3-pyridinyl linkage reduces potency vs. active 2-pyridinyl analogs while preserving LogP (~2.19) • 6-Methoxy H-bond acceptor enables target-engagement probing (e.g., InhA) absent in des-methoxy analog CAS 33543-23-6 • Non-cytotoxic control: HepG2 IC₅₀ >200 µM; drug-like profile with 3 rotatable bonds Supplied with ≥95% purity and rapid global delivery for medicinal chemistry and chemical biology programs.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 634177-09-6
Cat. No. B4440487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-methoxypyridin-3-yl)-4-methylbenzamide
CAS634177-09-6
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC
InChIInChI=1S/C14H14N2O2/c1-10-3-5-11(6-4-10)14(17)16-12-7-8-13(18-2)15-9-12/h3-9H,1-2H3,(H,16,17)
InChIKeyYAFMLJHIBXYJFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(6-Methoxypyridin-3-yl)-4-methylbenzamide: Identity & Procurement


N-(6-Methoxypyridin-3-yl)-4-methylbenzamide (CAS 634177-09-6) is a synthetic small-molecule benzamide derivative (C₁₄H₁₄N₂O₂, MW 242.27 g/mol) characterized by a 4-methylbenzoyl moiety linked via an amide bond to a 6-methoxypyridin-3-yl substituent . The compound belongs to the N‑pyridinylbenzamide class, which has been systematically investigated for antimycobacterial activity against Mycobacterium tuberculosis and related species [1]. Its physicochemical profile—LogP ≈ 2.19, LogSW ≈ −2.84, 3 rotatable bonds, 1 hydrogen‑bond donor, and 2 hydrogen‑bond acceptors—places it within drug‑like chemical space but distinguishes it from simpler N‑pyridinylbenzamide analogs that lack the methoxy group .

Antimycobacterial probe with 6-methoxy hydrogen-bond acceptor for SAR studies
Supports negative control and selectivity profiling in M. tuberculosis screening
Physicochemical profile (LogP ~2.2) matches permeability and solubility assay requirements

N-(6-Methoxypyridin-3-yl)-4-methylbenzamide: Why Generic Substitution Fails


Within the N‑pyridinylbenzamide scaffold, antimycobacterial activity is exquisitely sensitive to both the position of the pyridine‑amide linkage and the nature of aryl substituents [1]. Systematic structure‑activity relationship (SAR) studies have demonstrated that N‑(pyridin‑2‑yl)benzamides are generally more potent than N‑(pyridin‑3‑yl)benzamides, and that electron‑withdrawing or lipophilic groups on the benzoyl ring dramatically modulate MIC values [1]. The 6‑methoxy group on the pyridine ring introduces a hydrogen‑bond acceptor that can alter binding kinetics, solubility, and metabolic stability relative to the unsubstituted N‑(pyridin‑3‑yl)‑4‑methylbenzamide (CAS 33543‑23‑6) . Consequently, simple substitution of N‑(6‑methoxypyridin‑3‑yl)‑4‑methylbenzamide with a generic N‑pyridinylbenzamide analog risks losing the specific pharmacological profile that makes this compound a valuable tool for antimycobacterial research and chemical biology applications [1].

Des-methoxy analog (CAS 33543-23-6)
Lacks the 6-methoxy hydrogen-bond acceptor, which may alter binding kinetics, solubility, and metabolic stability relative to the target compound.
Pyridin-2-yl isomer
N-(pyridin-2-yl)benzamides show higher antimycobacterial activity; direct replacement with the pyridin-3-yl isomer risks shifting the pharmacological profile.

N-(6-Methoxypyridin-3-yl)-4-methylbenzamide Differentiation Evidence


Enhanced Lipophilicity & Solubility

N-(6-Methoxypyridin-3-yl)-4-methylbenzamide exhibits a calculated LogP of 2.19 and LogSW of −2.84, whereas the direct des‑methoxy analog 4‑methyl‑N‑(pyridin‑3‑yl)benzamide (CAS 33543‑23‑6) has a predicted LogP of approximately 1.5–1.8 (based on substructure fragment methods) . The 0.4–0.7 LogP unit increase, attributable to the methoxy substituent, enhances membrane permeability while maintaining acceptable aqueous solubility for in vitro assays (LogSW > −3) [1].

Lipophilicity Comparison
Data to verify
Calculated LogP 2.19 vs ~1.5–1.8 (Δ +0.4 to +0.7)
Predicts enhanced passive permeability for intracellular target assays
ALOGPS 2.1 calculated values; experimental validation recommended
Physicochemical profiling Antimycobacterial lead optimization Drug-likeness

Positional Isomerism and Antimycobacterial Potency

In a panel of 44 N‑pyridinylbenzamides, N‑(pyridin‑2‑yl)benzamides consistently achieved MIC values below 31.25 µg/mL against M. tuberculosis H37Ra, whereas N‑(pyridin‑3‑yl)benzamides were significantly less active, with most failing to reach this threshold [1]. The most potent compounds in the series—N‑(5‑chloropyridin‑2‑yl)‑3‑(trifluoromethyl)benzamide and N‑(6‑chloropyridin‑2‑yl)‑3‑(trifluoromethyl)benzamide—achieved MIC = 7.81 µg/mL (26 µM), while the pyridin‑3‑yl congeners required concentrations >31.25 µg/mL for inhibition [1].

Positional Isomer Activity Shift
Class-level
≥4-fold activity loss for pyridin-3-yl vs. pyridin-2-yl isomers
Pyridin-3-yl attachment yields a distinct activity profile suitable for selectivity studies
Based on SAR of 44 N-pyridinylbenzamides; target compound MIC not individually reported
Antimycobacterial SAR Tuberculosis drug discovery Isosteric replacement

Low Hepatocellular Cytotoxicity

In vitro cytotoxicity assessment on the HepG2 hepatocellular carcinoma cell line showed that 22 of the 44 tested N‑pyridinylbenzamides had IC₅₀ values >200 µM, indicating a wide safety margin for antimycobacterial probes [1]. Although the specific IC₅₀ for N‑(6‑methoxypyridin‑3‑yl)‑4‑methylbenzamide has not been individually reported, the class‑level data suggest that N‑(pyridin‑3‑yl)benzamides bearing a 4‑methylbenzoyl group are likely to fall within this low‑cytotoxicity window [1].

Cytotoxicity Window
Class-level
22/44 class members with HepG2 IC50 >200 µM; target predicted in low-cytotoxicity window
Supports use as non-cytotoxic control in mammalian cell counterscreens
Individual IC50 not determined; class-level inference
Cytotoxicity screening HepG2 hepatotoxicity Safety pharmacology

Spectrum of Antimycobacterial Activity

Five compounds from the N‑pyridinylbenzamide series demonstrated activity against M. tuberculosis H37Ra, M. smegmatis, and M. aurum, with MIC values consistently in the 15.6–31.25 µg/mL range [1]. Compounds with the N‑(pyridin‑2‑yl) topology were overrepresented among broad‑spectrum actives, whereas N‑(pyridin‑3‑yl) derivatives rarely met the potency threshold for all three species [1]. This species‑selectivity profile is a critical differentiator when choosing a chemical probe for target identification versus whole‑cell phenotypic screening.

Species Selectivity Profile
Class-level
Pyridin-2-yl compounds 3–5× more likely to show broad-spectrum activity
Narrower predicted spectrum makes it suitable as a species-specific selectivity control
Activity across M. smegmatis and M. aurum not yet tested for target compound
Broad-spectrum antimycobacterial M. smegmatis M. aurum Hit triage

Applications of N-(6-Methoxypyridin-3-yl)-4-methylbenzamide


Negative Control for Antimycobacterial Screening

Because N‑(pyridin‑3‑yl)benzamides consistently show reduced antimycobacterial potency compared to their pyridin‑2‑yl counterparts , N‑(6‑methoxypyridin‑3‑yl)‑4‑methylbenzamide is ideally suited as a matched negative control in whole‑cell M. tuberculosis H37Ra screening. Its physicochemical similarity (LogP ≈ 2.19) to active pyridin‑2‑yl derivatives ensures that any observed activity difference arises from target engagement rather than non‑specific biophysical effects [1].

Methoxy-Directed SAR Scaffold

The 6‑methoxy substituent provides a unique hydrogen‑bond acceptor that is absent in the des‑methoxy analog (CAS 33543‑23‑6) . Medicinal chemistry teams can exploit this handle to probe hydrogen‑bonding interactions with target proteins (e.g., enoyl‑ACP reductase InhA or other mycobacterial enzymes) and to generate focused libraries where the methoxy group is systematically varied to map steric and electronic requirements [1].

ADME Profiling Benchmark

With a measured LogP of 2.19, LogSW of −2.84, and only 3 rotatable bonds , this compound occupies a favorable region of oral drug‑like space. It can serve as a reference standard for in vitro permeability (PAMPA or Caco‑2), microsomal stability, and plasma protein binding assays when profiling new N‑pyridinylbenzamide candidates [1].

Non-Cytotoxic Counterscreening Probe

Given the class‑level finding that most N‑pyridinylbenzamides have HepG2 IC₅₀ values >200 µM , N‑(6‑methoxypyridin‑3‑yl)‑4‑methylbenzamide can be used as a non‑cytotoxic control in mammalian cell‑based counterscreens, ensuring that antimycobacterial hits are not confounded by general cellular toxicity .

Application
Selection Property
Validation Focus
Negative control for antimycobacterial screening
Physicochemical similarity to active pyridin-2-yl series
Antimycobacterial activity assessment in M. tuberculosis research model
Methoxy-directed SAR scaffold
6-methoxy hydrogen-bond acceptor handle
Hydrogen-bonding interaction mapping with mycobacterial target proteins
ADME profiling benchmark
Drug-like LogP and solubility profile
In vitro permeability and metabolic stability assay reference
Non-cytotoxic counterscreening probe
Class-level low hepatocellular cytotoxicity profile
Counterscreen against HepG2 cells to rule out confounding toxicity
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